(7Z)-3-(3,4-dimethoxyphenyl)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
The compound “(7Z)-3-(3,4-DIMETHOXYPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE” is a complex organic molecule that belongs to the class of thiazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include the condensation of a thiazole derivative with a triazine precursor under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such complex molecules usually requires optimization of the synthetic route to maximize yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound might inhibit or activate these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Other similar compounds might include derivatives of thiazolotriazines with different substituents on the phenyl or propyl groups.
(7Z)-3-(3,4-DIMETHOXYPHENYL)-7-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is unique due to its specific structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(7Z)-3-(3,4-dimethoxyphenyl)-7-[(E)-3-phenylprop-2-enylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H21N3O3S/c1-27-18-12-11-17(13-19(18)28-2)24-14-23-22-25(15-24)21(26)20(29-22)10-6-9-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3/b9-6+,20-10- |
InChI Key |
VKPTYQMFIKFXEJ-CRVGVPJFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/S3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC=CC4=CC=CC=C4)S3)OC |
Origin of Product |
United States |
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